molecular formula C10H11NO4 B7809890 2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane

2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane

Cat. No.: B7809890
M. Wt: 209.20 g/mol
InChI Key: VBFJFUZLKBNDSY-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative featuring a phenyl ring with a methyl group at the para-position and a nitro group at the meta-position. The 1,3-dioxolane moiety consists of a five-membered ring (O–C–C–O–C), with the phenyl group attached to the central carbon (C2) of the ring. This compound is structurally analogous to other nitro-substituted dioxolanes, such as 2-(3-nitrophenyl)-1,3-dioxolane , but its unique substitution pattern may confer distinct physicochemical and biological properties.

Synthesis: While direct evidence for its synthesis is unavailable, analogous compounds (e.g., 2-(3-nitrophenyl)-1,3-dioxolane) are synthesized via acid-catalyzed condensation of substituted benzaldehydes with ethylene glycol . For example, 4-methyl-3-nitrobenzaldehyde could react with ethylene glycol under acidic conditions to form the dioxolane ring.

Applications: Potential applications include use as an intermediate in organic synthesis or as a bioactive agent, given the antimicrobial activity observed in structurally related 1,3-dioxolanes .

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-2-3-8(6-9(7)11(12)13)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFJFUZLKBNDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2OCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

2-(3-Nitrophenyl)-1,3-dioxolane (CAS 6952-67-6): Features a nitro group at the meta-position on the phenyl ring .

2-(4-Nitrophenyl)-1,3-dioxolane : Identified as a photocatalytic degradation byproduct, with a nitro group at the para-position .

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane (CAS 6414-32-0): Contains a para-methoxy group and a methyl substituent on the dioxolane ring .

Physicochemical Properties

Compound Molecular Formula Molecular Mass (g/mol) Substituents (Phenyl Ring) Key Features
2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane* C₁₀H₁₁NO₄ ~209.2 (estimated) 4-methyl, 3-nitro Electron-withdrawing (NO₂) and donating (CH₃) groups
2-(3-Nitrophenyl)-1,3-dioxolane C₉H₉NO₄ 195.17 3-nitro Strong electron-withdrawing nitro group
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane C₁₁H₁₄O₃ 194.23 4-methoxy, 4-methyl (dioxolane) Electron-donating methoxy group

Note: The molecular formula and mass of this compound are inferred from structural analogs.

Chemical Reactivity and Stability

  • Nitro Group Influence: The meta-nitro group in 2-(3-nitrophenyl)-1,3-dioxolane enhances electrophilic substitution resistance due to its electron-withdrawing nature .
  • Photocatalytic Degradation : 2-(4-Nitrophenyl)-1,3-dioxolane forms during humic acid degradation, suggesting nitro-substituted dioxolanes are stable under oxidative conditions .

Data Tables

Table 1: Comparative Physicochemical Data

Property This compound 2-(3-Nitrophenyl)-1,3-dioxolane 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane
Molecular Formula C₁₀H₁₁NO₄ C₉H₉NO₄ C₁₁H₁₄O₃
Molecular Mass (g/mol) ~209.2 195.17 194.23
Substituent Effects Electron-donating (CH₃) + withdrawing (NO₂) Strongly electron-withdrawing (NO₂) Electron-donating (OCH₃)

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